1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine
CAS No.:
Cat. No.: VC18307397
Molecular Formula: C16H22FNO3
Molecular Weight: 295.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H22FNO3 |
---|---|
Molecular Weight | 295.35 g/mol |
IUPAC Name | tert-butyl 3-(3-fluoro-4-methoxyphenyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-8-7-12(10-18)11-5-6-14(20-4)13(17)9-11/h5-6,9,12H,7-8,10H2,1-4H3 |
Standard InChI Key | SXTCPNYGKDOXAH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)OC)F |
Introduction
1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine is a complex organic compound featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of a pyrrolidine ring. This pyrrolidine ring is further substituted with a 3-fluoro-4-methoxyphenyl group, making it a member of the fluorinated heterocycles class. The compound's unique structural features suggest potential applications in medicinal chemistry and drug development, particularly due to its interactions with biological targets such as enzymes and receptors involved in neurological and cancer pathways.
Synthesis Methods
The synthesis of 1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine can be achieved through various organic synthesis methods, although specific detailed procedures are not readily available in the provided sources. Generally, such compounds are synthesized using techniques that involve the formation of the pyrrolidine ring followed by the introduction of the phenyl substituent and the Boc protecting group.
Related Compounds
Several compounds share structural similarities with 1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine, including:
Compound Name | Structure | Key Features |
---|---|---|
1-Boc-3-(4-fluorophenyl)pyrrolidine | Similar Boc protection but with a different fluorinated phenyl group; potential for varying biological activity. | |
1-Boc-2-(3-fluoro-4-methoxyphenyl)piperidine | Piperidine instead of pyrrolidine; may exhibit different pharmacological properties. | |
1-Boc-3-(2,5-difluorophenyl)pyrrolidine | Contains multiple fluorine substituents; potentially enhanced reactivity and selectivity. |
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